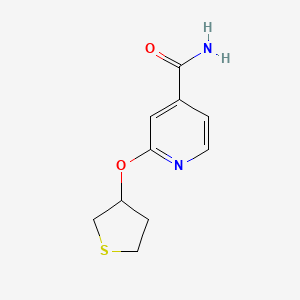

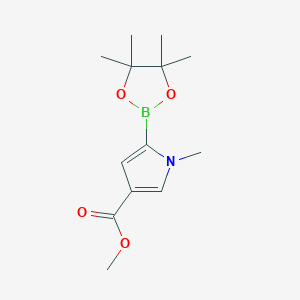

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as THIO, is a compound that has been studied extensively in the field of medicinal chemistry. THIO is a small molecule that has shown potential for use in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Supramolecular Chemistry

Isonicotinamide, a related compound to 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide, has been employed in the synthesis of copper(II) complexes, demonstrating its utility as a supramolecular reagent. These complexes illustrate the potential of isonicotinamide in creating inorganic–organic hybrid materials with consistent supramolecular motifs, such as infinite 1-D chains, even in the presence of structurally disruptive molecules like water and methanol. This research highlights the significant role of isonicotinamide in supramolecular chemistry, showcasing its ability to form diverse and stable structures (Aakeröy et al., 2003).

Photochromic Systems

The study of tetrakis(2-methylthien-3-yl)ethene and its derivatives, closely related to this compound, has revealed potential in photochromic systems. These systems exhibit responsive behavior to photoexcitation and electron transfer, showcasing facile photochromic properties. This suggests potential applications in developing new chromic systems that respond dynamically to light and electronic stimuli (Ikeda et al., 2008).

Hydrogen Bonding in Crystal Structures

Research involving isonicotinamide has focused on its role in hydrogen bonding, particularly in the formation of polymorphic molecular complexes with strong hydrogen bonds. Such studies are crucial in understanding the nature and strength of hydrogen bonds in crystal structures, which is vital for designing new materials and understanding molecular interactions (Schmidtmann et al., 2009).

Synthesis of Functionalized Molecules

The synthesis of highly functionalized tetrahydrothiophenes, related to this compound, has been explored using organocatalytic domino reactions. These reactions have applications in biochemistry, pharmaceutical science, and nanoscience, highlighting the versatility of tetrahydrothiophene derivatives in synthesizing complex, biologically relevant molecules (Brandau et al., 2006).

Corrosion Inhibition in Mild Steel

Isonicotinamide derivatives have shown potential as corrosion inhibitors in acidic mediums, particularly on mild steel. The effectiveness of these inhibitors in protecting against corrosion, as evidenced by electrochemical and surface analysis techniques, indicates their potential applications in industrial settings (Yadav et al., 2015).

properties

IUPAC Name |

2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-10(13)7-1-3-12-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDPYRZQUBJZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2953025.png)

![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2953034.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2953038.png)

![6-Benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953044.png)

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)